Welcome to the BenchChem Online Store!
molecular formula C7H19NSi B124409 N,N-Diethyl-1,1,1-trimethylsilylamine CAS No. 996-50-9

N,N-Diethyl-1,1,1-trimethylsilylamine

Cat. No. B124409
M. Wt: 145.32 g/mol
InChI Key: JOOMLFKONHCLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03976691

Procedure details

A solution of 96 g (0.66 mole) of diethylaminotrimethylsilane in 100 ml trichlorofluoromethane was added dropwise to a solution of 40 ml (measured at -78°, 0.72 mole) of sulfur tetrafluoride in 200 ml of trichlorofluoromethane at -65° to -60°. The reaction mixture was warmed to room temperature and then distilled to give 88.86 g (84% yield) of diethylaminosulfur trifluoride as a pale yellow liquid, bp 46°-47° (10 mm).
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([Si](C)(C)C)[CH2:4][CH3:5])[CH3:2].[S:10](F)([F:13])([F:12])[F:11]>ClC(Cl)(Cl)F>[CH2:1]([N:3]([S:10]([F:13])([F:12])[F:11])[CH2:4][CH3:5])[CH3:2]

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
C(C)N(CC)[Si](C)(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
S(F)(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(F)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(F)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)S(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 88.86 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.